molecular formula C6H4FNO3 B1304201 3-Fluoro-2-nitrophenol CAS No. 385-01-3

3-Fluoro-2-nitrophenol

Cat. No. B1304201
CAS RN: 385-01-3
M. Wt: 157.1 g/mol
InChI Key: GAWNBKUTBVLIPL-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitrophenol is a chemical compound with the empirical formula C6H4FNO3 . It is a solid substance and has a molecular weight of 157.10 .


Synthesis Analysis

The synthesis of 3-Fluoro-2-nitrophenol involves several steps . Starting from o-methylphenol, a nitration reaction is carried out to selectively generate a key intermediate 2-methyl-6-nitrophenol. This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene. Then, a fluorination reaction is performed to generate 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-nitrophenol consists of a phenol group with a fluorine atom and a nitro group attached to the benzene ring . The compound has a density of 1.5±0.1 g/cm3 .


Physical And Chemical Properties Analysis

3-Fluoro-2-nitrophenol has a boiling point of 237.6±20.0 °C at 760 mmHg and a flash point of 97.5±21.8 °C . It has a molar refractivity of 34.7±0.3 cm3 . The compound is soluble in methanol .

Scientific Research Applications

Fluorescence Sensing

3-Fluoro-2-nitrophenol can be used in the development of Covalent Organic Frameworks (COFs) for fluorescence sensing . These frameworks are used for real-time sensing of nitrophenols, which are important environmental pollutants and dangerous explosives . The sensitivity and selectivity of these sensors are excellent, making them vital for efficient detection of trace nitrophenols in the environment .

Chemical Synthesis

3-Fluoro-2-nitrophenol is used in the synthesis of other chemical compounds . For example, it has been used in solid phase synthesis of benzimidazoles and quinoxalin-2-ones . These compounds have various applications in medicinal chemistry and materials science.

Environmental Research

As a nitrophenol, 3-Fluoro-2-nitrophenol is used in environmental research . Nitrophenols are a class of highly toxic and harmful phenols that can cause serious health damages and public nuisances . They are considered main contaminants by the Environmental Protection Agency of the United States .

Medical Research

3-Fluoro-2-nitrophenol is used in medical research . As a nitrophenol, it is part of a category of compounds that have been in universal use in the intermediates of herbicide, pesticide, dyes, antiseptic, plastics, pharmacy, and other chemicals .

Industrial Research

In industrial research , 3-Fluoro-2-nitrophenol is used in the study of various processes and reactions . Its properties make it a valuable compound in the development of new industrial methods and technologies.

Material Science

3-Fluoro-2-nitrophenol is used in material science for the development of new materials . For instance, it has been used in the synthesis of 2-hydroxy-4-[(E, E)-3,7,11-trimethyldodeca-2,6,10-trien-1-yloxy]nitrobenzene , a compound with potential applications in material science.

Safety and Hazards

3-Fluoro-2-nitrophenol is harmful if swallowed, in contact with skin, or if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

3-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4FNO3/c7-4-2-1-3-5(9)6(4)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWNBKUTBVLIPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30382285
Record name 3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-nitrophenol

CAS RN

385-01-3
Record name 3-Fluoro-2-nitrophenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-fluoro-2-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30382285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-2-nitrophenol
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Synthesis routes and methods

Procedure details

A solution of potassium tert-butoxide (1.23 g, 11 mmol) in 25 mL of anhydrous DMSO was stirred at room temperature for 30 minutes and treated with 1,3-difluoro-2-nitrobenzene (1.59 g, 10 mmol). After 18 hours, the mixture was diluted with 150 mL of 1 N aqueous sulfuric acid and extracted with three 50 mL portions of diethyl ether. The combined organic layers were washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo. The residue was dissolved in 50 mL of trifluoroacetic acid. After 30 minutes at room temperature, the mixture was concentrated in vacuo, treated with 50 mL of 1 N aqueous sodium hydroxide, and extracted with three 30 mL portions of diethyl ether. The aqueous layer was acidified with 1 N aqueous sulfuric acid and extracted with two 50 mL portions of dichloromethane. The combined dichloromethane layers were washed with water, dried over sodium sulfate, filtered, and concentrated in vacuo to give 1.3 g of 3-fluoro-2-nitrophenol as orange oil (61% yield).
Quantity
1.23 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
1.59 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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